Epalrestat is a carboxylic acid derivative classified as an aldose reductase inhibitor (ARI). [, , , , ] It exists as a yellow to orange crystal or crystalline powder with no discernible odor or taste. [] Its primary role in scientific research stems from its ability to inhibit aldose reductase, an enzyme implicated in various metabolic pathways. [, , ]
Drug Delivery Systems: Developing novel drug delivery systems for Epalrestat, such as nanoparticles, could enhance its bioavailability and therapeutic efficacy. []
Drug Repurposing: Given its established safety profile, exploring Epalrestat's potential for repurposing to treat other diseases, like cancer, represents a promising avenue for future research. [, ]
Epalrestat is classified as an aldose reductase inhibitor. It is used clinically to treat diabetic neuropathy by inhibiting the enzyme aldose reductase, which catalyzes the conversion of glucose to sorbitol via the polyol pathway. This pathway is often upregulated in diabetes, leading to complications due to sorbitol accumulation in tissues. Epalrestat was first approved for medical use in Japan and has been studied extensively for its efficacy in improving nerve function in diabetic patients .
The synthesis of Epalrestat involves the condensation of α-methylcinnamaldehyde and 3-carboxymethylrhodanine. The process typically utilizes a tertiary amine as a catalyst and involves several steps:
Epalrestat has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's molecular formula is CHNOS. Key features include:
Epalrestat participates in several chemical reactions relevant to its function as an aldose reductase inhibitor:
The mechanism by which Epalrestat exerts its therapeutic effects involves:
Epalrestat exhibits several notable physical and chemical properties:
Epalrestat's primary application lies within the medical field as a treatment for diabetic neuropathy. Its use has been validated through numerous clinical studies demonstrating its effectiveness in restoring nerve function and alleviating symptoms associated with diabetic complications. Additionally, ongoing research explores potential new analogues that may offer enhanced therapeutic benefits or reduced side effects .
Epalrestat (EPS), a carboxylic acid-based inhibitor, binds aldose reductase (AKR1B1) with high specificity. Its core structure features a thiazolidine-acetic acid scaffold with conjugated double bonds, enabling optimal positioning within the enzyme’s active site. X-ray crystallography reveals that the Z,E-configuration of its double bonds facilitates critical interactions: (i) the carboxylate group forms hydrogen bonds with catalytic residues Tyr48 and His110, and (ii) the hydrophobic phenyl ring engages in π-stacking with Trp111, enhancing binding stability [2] [4]. This binding mode competitively blocks glucose access, reducing catalytic efficiency by >90% at therapeutic concentrations [8].
Epalrestat also inhibits AKR1B10, an aldose reductase homolog overexpressed in cancers. Structural studies confirm overlapping binding sites between AKR1B1 and AKR1B10, where epalrestat’s rhodanine ring disrupts NADPH cofactor orientation, impairing substrate reduction [4]. Compared to other inhibitors like zopolrestat (−12.1 kcal/mol) or tolrestat (−11.4 kcal/mol), epalrestat exhibits moderate binding energy (−10.7 kcal/mol) but superior isoform selectivity for AKR1B1/B10, minimizing off-target effects [7] [8].
Table 1: Structural and Binding Properties of Epalrestat vs. Reference Inhibitors
Inhibitor | Binding Energy (kcal/mol) | Key Residue Interactions | AKR1B1 IC₅₀ (μM) |
---|---|---|---|
Epalrestat | -10.7 | Tyr48, His110, Trp111 | 0.40 |
Zopolrestat | -12.3 | Tyr48, Trp111, Leu300 | 0.02 |
Tolrestat | -11.4 | Tyr48, His110, Phe122 | 0.20 |
IDD594 | -13.1 | Tyr48, Trp111, NADPH | 0.003 |
By inhibiting AKR1B1, epalrestat suppresses the polyol pathway’s first step, preventing glucose-to-sorbitol conversion. In hyperglycemic models, epalrestat (100 mg/kg/day) reduces nerve tissue sorbitol by 60–80%, normalizing osmotic imbalances [6] [10]. This directly mitigates cellular edema and membrane damage in Schwann cells, as evidenced by restored myelin sheath integrity and 40% improved nerve conduction velocity in diabetic rodents [6].
Notably, epalrestat’s efficacy depends on glycemic control. In severely hyperglycemic environments, residual AR activity may persist, permitting low-level sorbitol production. However, combined use with glucose-lowering agents synergistically enhances osmotic protection [6] [10]. Beyond sorbitol, epalrestat reduces fructose generation by >50%, limiting formation of fructose-derived advanced glycation end products (AGEs) like glucoselysine (GL). GL accumulation correlates strongly with microvascular complications, making its reduction a key therapeutic outcome [10].
Epalrestat preserves cellular redox homeostasis through dual mechanisms:
Paradoxically, epalrestat may induce mild oxidative stress in hepatocytes at high concentrations by modulating Nrf2-independent pathways. However, in neural and vascular tissues, it consistently upregulates antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), confirming tissue-specific redox effects [3] [5] [9].
Table 2: Epalrestat’s Impact on Oxidative Stress Markers in Disease Models
Experimental Model | ROS Reduction (%) | GSH Increase (%) | Key Effectors Modulated |
---|---|---|---|
Doxorubicin cardiotoxicity | 60 | 45 | ↓NF-κB, ↓caspase-3, ↑Bcl-2 |
Diabetic neuropathy | 50 | 60 | ↑HO-1, ↑SOD, ↓polyol flux |
Cerebral ischemia (OGD) | 75 | 30 | ↑AKT/mTOR, ↓LC3-II, ↑tight junctions |
Galactosemic Schwann cells | 40* | – | ↓ER stress, ↑glycolytic flux |
Note: *Epalrestat’s effect independent of AR inhibition [6]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: